2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid
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Overview
Description
This compound is a derivative of 9H-Fluoren-9-ylmethoxy carbonyl (Fmoc) amino acid . The Fmoc group is a common protective group used in peptide synthesis. The compound has a molecular weight of 341.36 .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the benzyl ester.Molecular Structure Analysis
The linear formula of this compound is C19H19NO5 . The compound has a complex structure with multiple functional groups including a fluorenyl group, a methoxy carbonyl group, a benzyl group, and an amino acetic acid group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications
Peptide Synthesis
Fmoc plays a crucial role in the solid-phase synthesis of peptides, offering a protective group strategy that is central to modern peptide assembly methods. For example, the development of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides demonstrates the utility of Fmoc in the preparation of peptides with potential biological activity. This research highlights the method's suitability for large-scale preparation of Fmoc-β2hXaa-OH, crucial for synthesizing β-peptides with desired functionalities (Šebesta & Seebach, 2003).
Biosensor Development
Fmoc derivatives have been incorporated into the matrix properties of biosensors, exemplified by the electrochemical copolymerization of Fmoc-Gly-OH with other monomers to create matrices for amperometric cholesterol biosensing studies. This application demonstrates the potential of Fmoc in developing biosensors for health-related diagnostics, offering a method to detect cholesterol levels efficiently (Soylemez et al., 2013).
Material Science
In material science, Fmoc-modified amino acids have been investigated for their self-assembling properties, leading to the formation of structures with potential applications in nanotechnology and material design. Research into self-assembled structures formed by Fmoc-modified aliphatic amino acids showcases the ability of these compounds to form varied morphologies under different conditions, paving the way for novel self-assembled architectures with controllable functions (Gour et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[benzyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22H,14-16H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXYZVSMRGDEOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373271 |
Source
|
Record name | Fmoc-N-benzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid | |
CAS RN |
141743-13-7 |
Source
|
Record name | Fmoc-N-benzylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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